GABA-T Inhibition Potency: Aminooxyacetate Hemihydrochloride (Ki = 9.16 µM) vs. L-Cycloserine (Ki = 31 µM)
Aminooxyacetate hemihydrochloride inhibits GABA-transaminase (GABA-T) with a Ki of 9.16 µM [1], representing approximately 3.4-fold greater in vitro potency compared to the alternative PLP-dependent enzyme inhibitor L-cycloserine, which exhibits a Ki of 31 µM for GABA-T under comparable assay conditions [2]. The inhibition mechanism for AOA involves irreversible oxime complex formation with the PLP cofactor, whereas L-cycloserine acts as a competitive inhibitor [2].
| Evidence Dimension | GABA-T inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 9.16 µM |
| Comparator Or Baseline | L-cycloserine: Ki = 31 µM |
| Quantified Difference | AOA is 3.4-fold more potent (lower Ki) |
| Conditions | In vitro enzymatic assay; brain GABA-T activity; PLP-dependent mechanism |
Why This Matters
Higher in vitro potency translates to lower required working concentrations, reducing potential off-target effects in GABAergic pathway studies.
- [1] Wallach DP. Studies on the GABA pathway. I. The inhibition of γ-aminobutyric acid-α-ketoglutaric acid transaminase in vitro and in vivo by U-7524 (amino-oxyacetic acid). Biochem Pharmacol. 1961;5(4):323-331. View Source
- [2] Wood JD, et al. Effect of L-cycloserine on brain GABA metabolism. Can J Physiol Pharmacol. 1978;56(1):62-68. View Source
